6-Hydroxymethyl-7,8-dihydropterin
Overview
Description
6-Hydroxymethyl-7,8-Dihydropterin is an organic compound belonging to the class of pterins and derivatives. These compounds are polycyclic aromatic compounds containing a pterin moiety, which consists of a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4(3H)-one . This compound plays a crucial role in the folate biosynthetic pathway, which is essential for the survival of many microorganisms .
Preparation Methods
The synthesis of 6-Hydroxymethyl-7,8-Dihydropterin involves several steps. One common method includes the conversion of 7,8-dihydroneopterin to this compound using dihydroneopterin aldolase . This enzyme can utilize L-threo-dihydroneopterin and D-erythro-dihydroneopterin as substrates for the formation of this compound . Industrial production methods often involve the use of genetically engineered microorganisms to produce the enzyme required for this conversion .
Chemical Reactions Analysis
6-Hydroxymethyl-7,8-Dihydropterin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Hydroxymethyl-7,8-Dihydropterin has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pterin derivatives.
Medicine: It is a target for developing novel antimicrobial agents due to its role in the folate pathway.
Mechanism of Action
The mechanism of action of 6-Hydroxymethyl-7,8-Dihydropterin involves its role as a substrate for the enzyme this compound pyrophosphokinase. This enzyme catalyzes the transfer of pyrophosphate from ATP to this compound, which is the first reaction in the folate biosynthetic pathway . The binding of ATP causes a conformational shift in the enzyme, allowing the substrate to bind and the reaction to proceed .
Comparison with Similar Compounds
6-Hydroxymethyl-7,8-Dihydropterin is similar to other pterin derivatives, such as:
6-Hydroxymethylpterin diphosphate: Another compound in the folate biosynthetic pathway.
2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine: A closely related compound with similar chemical properties.
What sets this compound apart is its specific role in the folate biosynthetic pathway and its potential as a target for antimicrobial agents .
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-7,8-dihydro-3H-pteridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h13H,1-2H2,(H4,8,9,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQNNQTXUGLUEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274264 | |
Record name | 6-HYDROXYMETHYL-7,8-DIHYDROPTERIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3672-03-5 | |
Record name | 2-Amino-6-(hydroxymethyl)-7,8-dihydro-3H-pteridin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003672035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxymethyl-7,8-Dihydropterin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02119 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-HYDROXYMETHYL-7,8-DIHYDROPTERIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-6-(HYDROXYMETHYL)-7,8-DIHYDRO-3H-PTERIDIN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46L5LR2XM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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